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Adamantane-2,6-diol

Cat. No.: B14704978
M. Wt: 168.23 g/mol
InChI Key: MJHGVORZDBZFTH-UHFFFAOYSA-N
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Description

The Adamantane (B196018) Framework in Organic Chemistry and Materials Science

The parent compound, adamantane (C₁₀H₁₆), is a tricyclic alkane whose name is derived from the Greek word "adamantinos," meaning related to diamond, due to its carbon skeleton being a subunit of the diamond crystal lattice. wikipedia.org First hypothesized in 1924 and isolated from petroleum in 1933, adamantane's chemistry gained significant traction after a more efficient synthesis was developed in the mid-20th century. rsc.orgnih.gov The molecule consists of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a highly symmetrical, rigid, and virtually strain-free structure. wikipedia.orgyale.edu

These intrinsic properties—rigidity, thermal stability, and lipophilicity—make the adamantane cage a valuable building block, or scaffold, in both organic chemistry and materials science. mdpi.comresearchgate.net In medicinal chemistry, its bulky, hydrophobic nature is used to modify drug molecules, often improving their bioavailability and metabolic stability. researchgate.netresearchgate.net In materials science, the adamantane unit is incorporated into polymers to enhance their thermal properties and into frameworks to create robust, porous materials for applications like gas storage. rsc.orgmdpi.comresearchgate.net Its rigid and non-conducting framework is also used as a scaffold for connecting chromophores in the development of optical materials. rsc.org

Table 1: Properties of Adamantane
PropertyValue
Chemical FormulaC₁₀H₁₆ wikipedia.org
Molar Mass136.238 g·mol⁻¹ wikipedia.org
AppearanceWhite crystalline solid wikipedia.org
Melting Point270 °C (sublimes) wikipedia.org
Systematic NameTricyclo[3.3.1.1³⁷]decane wikipedia.org
SymmetryTdwikipedia.org

The Significance of Adamantane-2,6-diol as a Research Subject

While the parent adamantane molecule is achiral, the introduction of substituents at specific positions can induce chirality. This compound is a prime example of this. The adamantane framework has two types of carbon atoms: four methine carbons at the bridgehead positions (tertiary) and six methylene (B1212753) carbons at the secondary positions. yale.edu Substitution at two of these remote methylene positions, such as C2 and C6, creates a chiral molecule. yale.eduyale.edu

The significance of this compound lies in its identity as a rigid, chiral diol. Unlike the more commonly studied achiral 1,3-adamantanediol (B44800), the 2,6-isomer provides a stereochemically defined scaffold. acs.org This chirality is a critical feature, opening up possibilities for its use as a building block in asymmetric synthesis, where the creation of specific stereoisomers is essential. The two hydroxyl groups serve as reactive handles for further chemical modification or for incorporation into larger molecular architectures, such as polymers or supramolecular assemblies, where the fixed spatial relationship between the functional groups can be used to control the final three-dimensional structure.

Table 2: Properties of this compound
PropertyValue
CAS Number25106-97-2 bldpharm.com
Chemical FormulaC₁₀H₁₆O₂ bldpharm.com
Molecular Weight168.23 g·mol⁻¹ bldpharm.com
Key Structural FeatureChiral, rigid diol yale.eduyale.edu

Overview of Key Research Areas on this compound

The unique structural characteristics of this compound make it a versatile platform for investigation in several key areas of chemical research.

Polymer Chemistry : Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The use of a rigid, chiral monomer like this compound allows for the creation of polymers with highly regular structures and potentially novel thermal and optical properties. The adamantane cage can enhance the polymer's glass transition temperature and thermal stability, while the chirality can be exploited to produce materials with specific chiroptical responses.

Supramolecular Chemistry and Crystal Engineering : The two hydroxyl groups of this compound are capable of forming strong hydrogen bonds. This makes the molecule an excellent building block for constructing well-defined, hydrogen-bonded networks and crystal structures. researchgate.net Researchers can use the rigid and predictable geometry of the adamantane scaffold to direct the self-assembly of molecules into complex, three-dimensional architectures with potential applications in materials science, such as creating porous organic frameworks. researchgate.net

Asymmetric Synthesis and Catalysis : As a chiral molecule, this compound can be used as a starting material or auxiliary in asymmetric synthesis. It can be converted into chiral ligands for metal catalysts, where the rigid framework can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

While research specifically detailing applications of this compound is still emerging compared to its 1,3-disubstituted counterpart, its fundamental properties as a rigid, chiral diol position it as a significant compound for future exploration in advanced materials and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B14704978 Adamantane-2,6-diol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHGVORZDBZFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2O)CC1C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Adamantane 2,6 Diol and Its Precursors

Established Chemical Synthesis Routes

Traditional chemical synthesis provides robust and scalable methods for producing adamantane-2,6-diol. These routes often involve the reduction of a diketone precursor, direct functionalization of the adamantane (B196018) core, or complex skeletal rearrangements.

The most direct synthesis of this compound involves the reduction of its corresponding diketone, adamantane-2,6-dione (B47856). This transformation is a standard organic reaction where the two ketone groups are converted into hydroxyl groups. Common reducing agents are effective for this purpose, offering a straightforward path to the diol.

Key reagents for this reduction include metal hydrides, which are capable of reducing ketones to secondary alcohols. The rigid, cage-like structure of the adamantane core is stable under these reaction conditions.

Table 1: Reagents for the Reduction of Adamantane-2,6-dione

Reagent Description
Sodium borohydride (B1222165) (NaBH₄) A common, mild reducing agent used for converting ketones to alcohols.
Lithium aluminum hydride (LiAlH₄) A powerful reducing agent capable of reducing ketones and other carbonyl compounds.

Producing this compound from the parent adamantane hydrocarbon requires the introduction of oxygen-containing functional groups through oxidation. Direct oxidation of adamantane can be challenging in terms of selectivity, but various methods have been developed to functionalize the adamantane framework. researchgate.net

Strong oxidizing agents can convert adamantane's C-H bonds into hydroxyl groups. mdpi.com For instance, the oxidation of adamantanone with chromic acid can yield adamantane-2,6-dione, which can then be reduced to the diol. researchgate.net Other research has focused on using transition metal catalysts to improve the efficiency and selectivity of adamantane oxidation. acs.org While direct synthesis of 1,3-adamantanediol (B44800) has been achieved with high yields, the synthesis of 1,2- and 1,4-diols often involves the oxidation of 1-adamantanol (B105290) to form keto-alcohols like 5-hydroxy-adamantan-2-one. mdpi.com Biocatalytic approaches using cytochrome P450 enzymes have also been explored to selectively oxidize unactivated C-H bonds in the adamantane skeleton. researchgate.net

The construction of the adamantane skeleton itself can be achieved through rearrangement reactions of various polycyclic hydrocarbon precursors. researchgate.net This strategy is a cornerstone of adamantane chemistry, famously demonstrated by the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363) into adamantane. yale.edu

This principle can be extended to synthesize substituted adamantanes. For example, derivatives of bicyclo[3.3.1]nonane, which is a structural component of the adamantane cage, can serve as precursors. mdpi.com Treatment of bicyclo[3.3.1]nonane-2,6-diol with concentrated sulfuric acid results in a cyclization reaction to form 2-oxa-adamantane, illustrating how bicyclic diols can be used to form adamantane-like structures. rsc.org More complex rearrangements, such as the semipinacol and protoadamantane-adamantane rearrangements of substituted protoadamantanones, can create pathways to 1,2,6-trisubstituted adamantanes, which could be precursors for this compound. researchgate.net

Oxidative Functionalization of Adamantane

Biocatalytic and Stereoselective Synthesis of this compound

Biocatalysis offers a powerful alternative to traditional chemical methods, particularly for achieving high stereoselectivity in the synthesis of chiral molecules. This compound is an axially chiral molecule, and enzymatic methods have been successfully employed to produce specific enantiomers. yale.edursc.org

Enzymes, particularly alcohol dehydrogenases, are highly effective for the stereoselective reduction of ketones. Pig liver alcohol dehydrogenase (PLADH) and horse liver alcohol dehydrogenase (HLADH) have been used to reduce cage-shaped ketones, including precursors to this compound. rsc.orgacs.org These enzymes can distinguish between prochiral faces of a carbonyl group, leading to the formation of a single enantiomer of the resulting alcohol.

Microbial reduction of 2,6-adamantanedione has also been studied, demonstrating that microorganisms can perform stereodifferentiating reductions of diketones with two homotopic carbonyl groups. acs.org Furthermore, microbial hydroxylation using various bacterial strains can introduce hydroxyl groups onto the adamantane core with high regioselectivity, offering a biological route to precursors. gifu-u.ac.jp

Table 2: Enzymes in Adamantane-related Synthesis

Enzyme Application Finding Reference
Pig Liver Alcohol Dehydrogenase (PLADH) Stereoselective reduction of cage-shaped ketones Used to prepare axially chiral (–)-(R)-adamantane-2,6-diol with high enantiomeric purity. rsc.orgrsc.orgrsc.org rsc.orgrsc.orgrsc.org
Horse Liver Alcohol Dehydrogenase (HLADH) Oxidoreduction of cyclic ketones Follows a "C2-ketone rule" for predicting stereochemical outcomes. acs.org acs.org
Cytochrome P450 Oxidation of C-H bonds Can selectively functionalize adamantane frameworks, especially when using directing groups. researchgate.net researchgate.net

The synthesis of single enantiomers of this compound is a significant achievement, driven by the molecule's axial chirality. yale.edu The most notable method is the asymmetric reduction of a keto ester precursor using pig liver alcohol dehydrogenase (PLADH). rsc.orgrsc.org This biocatalytic reduction yields (–)-(R)-adamantane-2,6-diol with high enantiomeric purity, showcasing the enzyme's ability to control the stereochemical outcome of the reaction. rsc.orgrsc.org

Other strategies for obtaining enantiomerically pure compounds in adamantane chemistry include the resolution of racemic mixtures. For related bicyclic diols, methods such as the crystallization of diastereomeric esters or kinetic resolution using lipases have proven effective. researchgate.net These techniques represent viable, though less direct, pathways for isolating specific enantiomers of adamantane diols.

Advanced Spectroscopic and Computational Characterization of Adamantane 2,6 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for elucidating the intricate structures of adamantane (B196018) derivatives. The high symmetry of the parent adamantane molecule results in a simple NMR spectrum, but substitution, as in adamantane-2,6-diol, introduces complexity that provides a wealth of structural information. wikipedia.org

¹³C NMR Analysis of Adamantane-2,6-diyl Dications

The study of carbocations, particularly dications, in superacid media offers profound insights into electronic stabilization and structure. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the ¹³C NMR chemical shifts of various adamantane-diyl dications. nih.gov

For the 2,6-adamantanediyl dication, theoretical studies predict its formation and relative stability. DFT calculations at the B3LYP/6-31G** level have been used to investigate the structures of isomeric adamantanediyl dications (C₁₀H₁₄²⁺). nih.gov Among the potential isomers, the 1,3-adamantanediyl dication was found to be the most stable. nih.gov However, the 2,6-adamantanediyl dication is also identified as an energy minimum on the potential energy surface. nih.gov

The calculated ¹³C NMR chemical shifts are crucial for identifying these species experimentally. Gauge-including atomic orbital (GIAO) DFT methods are used to predict these shifts. For instance, the calculated δ¹³C value for the bridgehead C+ carbon of the most stable 1,3-adamantanediyl dication is approximately 283.8 ppm. nih.gov In contrast, the calculated δ¹³C value for the C+ carbon of the 2-adamantyl cation is significantly more deshielded at 346.0 ppm, indicating less effective hyperconjugative stabilization compared to the bridgehead cation. nih.gov These theoretical predictions provide a basis for the experimental identification and characterization of adamantane-2,6-diyl dications and related species in superacid solutions.

Adamantane Dication SpeciesCalculated MethodCalculated ¹³C Chemical Shift (ppm) of C+Reference
1,3-Adamantanediyl DicationGIAO-DFT283.8 nih.gov
2-Adamantyl CationGIAO-DFT346.0 nih.gov

Mass Spectrometry (MS) Characterization in Host-Guest Systems

Mass spectrometry is an indispensable technique for characterizing supramolecular assemblies, such as host-guest complexes involving adamantane derivatives. The adamantane cage is a classic guest for cyclodextrin (B1172386) hosts, forming stable inclusion complexes.

Research on the host-guest chemistry of β-cyclodextrin (β-CD) with various adamantane derivatives, including 2-adamantanol (B149831), has demonstrated the formation of inclusion complexes with varying stoichiometries. mdpi.com These complexes can be prepared by heating the adamantane derivative and β-CD in a mixed solvent system. mdpi.com

Single-crystal X-ray diffraction analysis of these complexes reveals detailed structural information. For example, with 2-adamantanol, a complex with a 3:2 guest-to-host ratio, (adm-2-OH)₃⊂CD₂, is formed. mdpi.com In this arrangement, the β-CD molecules form a truncated-cone-shaped cavity that accommodates three guest molecules. mdpi.com While mass spectrometry is not the primary tool for initial structure elucidation in this specific study, it is a key technique for confirming the composition and stoichiometry of such supramolecular complexes in solution and the gas phase.

Theoretical and Computational Investigations

Theoretical and computational methods are vital for understanding the structure, properties, and reactivity of this compound and its derivatives at a molecular level.

Density Functional Theory (DFT) Applications to this compound Derivatives

DFT is a widely used computational method to investigate the electronic structure and properties of molecules. Studies on adamantane derivatives have utilized DFT to understand substituent effects and non-covalent interactions. For instance, DFT calculations have been used to analyze the ¹H and ¹³C NMR chemical shifts of 2-substituted and 2,2-disubstituted adamantanes. researchgate.net These calculations, often combined with GIAO methods, can accurately predict experimental chemical shifts and provide insights into through-space interactions, such as C–Hax⋯Yax contacts. researchgate.net

Furthermore, DFT has been applied to study the structural and electronic properties of adamantane derivatives where carbon atoms are substituted with other elements, such as boron. mdpi.com These studies reveal how substitution at different positions of the adamantane cage (bridgehead vs. methylene (B1212753) bridge) affects the molecule's geometry, symmetry, and electronic properties like the HOMO-LUMO gap. mdpi.com

Molecular Modeling of Structural and Electronic Properties

Theoretical studies on 1,3-diaza-adamantan-6-one derivatives, which share the adamantane framework, have used DFT to obtain optimized molecular structures and analyze their electronic properties, including HOMO and LUMO energies. researchgate.net Such studies demonstrate how modifications to the adamantane cage influence the electronic energy levels. researchgate.net Similarly, investigations into methylated adamantanes have combined experimental photoelectron spectroscopy with DFT and time-dependent DFT (TDDFT) to model their electronic structure and explain trends in their ionization energies and optical properties. acs.org These models are crucial for designing adamantane-based materials with tailored electronic and optical characteristics. mdpi.comacs.org

Computational Insights into Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For reactions involving adamantane derivatives, computational studies can map out reaction pathways, identify transition states, and determine reaction energetics.

For example, the mechanism of a practical and scalable synthesis of 1,3-adamantanediol (B44800) was investigated by combining experimental data with DFT. acs.org This approach helped to understand the steps of chlorination, decarbonylation, and hydrolysis involved in the synthesis. acs.org In the broader context of C(sp³)–H bond functionalization, computational studies have been instrumental in understanding the mechanisms of transition-metal-catalyzed reactions, which are relevant for the selective functionalization of adamantane's C-H bonds. rsc.org These computational insights are critical for optimizing reaction conditions and developing new synthetic methodologies for adamantane derivatives.

Chirality and Stereochemistry of Adamantane 2,6 Diol

Analysis of Stereogenic Centers and Chirotopicity

Adamantane-2,6-diol possesses a unique stereochemical profile. The adamantane (B196018) cage itself is achiral due to its high degree of symmetry, including multiple mirror planes and axes of rotation. yale.eduyale.edu However, the introduction of substituents at the C2 and C6 positions can lead to the generation of a chiral molecule. yale.edu

The carbon atoms at positions 2 and 6 in this compound are both stereogenic and chirotopic. yale.edu A stereogenic center is an atom for which the interchange of two attached groups leads to a new stereoisomer. rnlkwc.ac.inspcmc.ac.in In this case, swapping the hydroxyl group and the hydrogen atom at either C2 or C6 would result in the formation of its enantiomer. The molecule is not superimposable on its mirror image, which is the definition of a chiral molecule. yale.edu

Chirotopicity refers to the local symmetry of a point within a molecule. rnlkwc.ac.inspcmc.ac.in Any point within a chiral molecule is considered chirotopic. spcmc.ac.in In this compound, the C2 and C6 atoms reside in a chiral environment, rendering them chirotopic. yale.edu Due to the symmetry of the adamantane framework, the C2 and C6 carbons are equivalent. yale.edu For one enantiomer, both the C2 and C6 carbons have been assigned the S-configuration. yale.eduyale.edu Consequently, the full stereochemical descriptor for this enantiomer is (1R,2S,3R,5R,6S,7R)-adamantane-2,6-diol. yale.edu

Table 1: Stereochemical Properties of this compound
PropertyDescription
ChiralityThe molecule is chiral due to the substitution pattern on the achiral adamantane core. yale.edu
Stereogenic CentersThe carbon atoms at positions C2 and C6 are stereogenic. yale.edu
ChirotopicityThe C2 and C6 atoms are chirotopic. yale.edu
EnantiomersExists as a pair of enantiomers, e.g., (2S,6S) and (2R,6R). capes.gov.br
SymmetryThe parent adamantane is achiral, but 2,6-disubstitution breaks the symmetry, leading to a chiral molecule. yale.eduyale.edu

Preparation and Characterization of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a significant challenge due to the identical physical properties of enantiomers. uq.edu.au Several strategies have been developed to obtain the individual enantiomers.

One common approach is the resolution of a racemic mixture. This can be achieved by forming diastereomeric esters with a chiral resolving agent, such as camphanic acid. capes.gov.brresearchgate.net The resulting diastereomers have different physical properties and can be separated by techniques like crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure diols. For instance, the enantiomers of this compound have been successfully resolved using their diastereoisomeric camphanoates. capes.gov.br

Another powerful method is enzymatic resolution. Lipases, for example, can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Pig liver alcohol dehydrogenase has been used for the stereoselective reduction of 2,6-adamantanedione to prepare axially chiral (–)-(R)-adamantane-2,6-diol with high enantiomeric purity. acs.org

The characterization of enantiomerically pure this compound involves various analytical techniques. Chiroptical methods, such as circular dichroism (CD) spectroscopy, are particularly valuable for determining the absolute configuration of the enantiomers. researchgate.net

Table 2: Methods for Preparation and Characterization of Enantiomerically Pure this compound
MethodDescriptionReference
Chemical ResolutionFormation of diastereomeric esters using chiral resolving agents like camphanic acid, followed by separation and hydrolysis. capes.gov.brresearchgate.net
Enzymatic ResolutionStereoselective reduction of 2,6-adamantanedione using enzymes like pig liver alcohol dehydrogenase. acs.org
CharacterizationCircular Dichroism (CD) spectroscopy is used to determine the absolute configuration of the enantiomers. researchgate.net

Stereochemical Influence on Molecular Interactions

The three-dimensional structure of a molecule is crucial in determining its interactions with other molecules, a principle often described as the "key-lock" mechanism or "induced fit". nih.gov Chirality, a fundamental aspect of stereochemistry, plays a significant role in these interactions. uq.edu.au

In the context of medicinal chemistry, the adamantane moiety is often incorporated into drug molecules to enhance properties like lipophilicity and stability. nih.gov The specific stereochemistry of substituted adamantane derivatives can profoundly influence their biological activity. Even minor changes in the stereoelectronic or conformational properties can dramatically affect how a drug binds to its target, such as the M2 proton channel in the influenza virus. nih.gov

While direct studies on the stereochemical influence of this compound on specific molecular interactions are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design and molecular recognition are well-established. The distinct spatial arrangement of the hydroxyl groups in the enantiomers of this compound would lead to different interactions with chiral environments, such as the active sites of enzymes or receptors. This difference is the basis for the enantiospecificity observed in many biological processes.

The rigid, well-defined structure of the adamantane scaffold makes its chiral derivatives, like this compound, valuable building blocks in supramolecular chemistry and materials science. mdpi.com The stereochemistry of these units can direct the assembly of larger, complex architectures with specific chiral properties, which is essential for applications in areas like chiral separations and catalysis. uq.edu.au

Reactivity and Functionalization of Adamantane 2,6 Diol and Its Derivatives

Chemical Transformations of Hydroxyl Groups

The two hydroxyl groups of adamantane-2,6-diol are the primary sites for its chemical reactivity, allowing for a range of transformations that modify the periphery of the adamantane (B196018) cage. These reactions include oxidation to the corresponding dione (B5365651) and various derivatization strategies that leverage the nucleophilicity of the oxygen atoms.

Oxidation Reactions Leading to Adamantane-2,6-dione (B47856)

The oxidation of the secondary hydroxyl groups of this compound to form adamantane-2,6-dione is a fundamental transformation. This reaction provides access to a versatile synthetic intermediate with two reactive carbonyl groups. Various oxidation methods have been employed to achieve this conversion, each with its own set of reagents and conditions.

Strong oxidizing agents are commonly used for this purpose. An early method involved the oxidation of adamantane itself with fuming sulfuric acid, which could produce a mixture of dihydroxyadamantanes, including the 2,6-isomer, and subsequently oxidize them to the dione. capes.gov.br More direct and controlled oxidation of the isolated diol can be achieved using chromium-based reagents. For instance, chromium trioxide in acetic anhydride (B1165640) has been used to oxidize adamantanone to adamantane-2,4-dione, and similar conditions can be applied for the 2,6-diol. tandfonline.com Another approach involves the use of catalytic systems. Ruthenium catalysts, such as ruthenium(III) chloride (RuCl₃), in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄), can selectively oxidize the diol to the dione in a mixed solvent system of water and acetonitrile.

Table 1: Selected Methods for the Oxidation of this compound to Adamantane-2,6-dione

Oxidizing Agent/System Solvent(s) Typical Conditions Yield Reference(s)
Fuming Sulfuric Acid Sulfuric Acid Reaction with adamantane nucleus - capes.gov.br
Chromium Trioxide (CrO₃) Acetic Anhydride Cooling, dropwise addition ~20% (from adamantanone) tandfonline.com
Ruthenium(III) Chloride (RuCl₃) / Sodium Periodate (NaIO₄) Water / Acetonitrile 2 mol% RuCl₃ 60-65%

Derivatization Strategies via Hydroxyl Functionality

Beyond oxidation, the hydroxyl groups of this compound can be derivatized through various reactions common to alcohols, such as esterification and etherification. These strategies allow for the attachment of a wide range of functional groups to the adamantane scaffold.

Esterification is a key strategy for modifying the diol. For example, adamantane diols can undergo esterification with polymerizable unsaturated compounds like (meth)acrylic acid or its halides. googleapis.com This reaction creates adamantane (meth)acrylate monomers, which are valuable for producing polymers with enhanced thermal stability and mechanical properties. googleapis.com The esterification can be catalyzed by acids or, in more specialized applications, by enzymes. Enzymatic esterification, for instance using lipases, offers a route to chiral, non-racemic monoesters from meso-diols, demonstrating high selectivity. acs.org While specific examples for this compound are not extensively detailed, the principles apply. Other potential derivatizations include the formation of ethers or conversion of the hydroxyl groups into better leaving groups for subsequent nucleophilic substitution reactions.

Adamantane-2,6-dione as a Synthetic Intermediate

Adamantane-2,6-dione, readily synthesized from the diol, is a valuable and versatile building block in organic synthesis. ontosight.ai Its two ketone functionalities provide reactive handles for constructing more complex molecules and materials.

The diketone can undergo reduction using reagents like sodium borohydride (B1222165) or lithium aluminum hydride to revert to this compound. More significantly, the carbonyl groups are susceptible to nucleophilic attack, enabling the introduction of various substituents. This reactivity has been exploited to create a diverse range of derivatives. For instance, adamantane-2,6-dione serves as a precursor for the synthesis of adamantane-2,6-dithione (B15414139) by treatment with Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in pyridine. cmu.edu It is also a starting material for preparing adamantane-substituted guanylhydrazones, which have been investigated as potential inhibitors of butyrylcholinesterase. chemicalbook.com Furthermore, its rigid structure is useful in polymer chemistry, where its incorporation into polymer backbones can enhance thermal stability. google.com The diketone has also been used as a precursor for creating novel bis-silenes, which are compounds containing silicon-silicon double bonds. chemicalbook.com

C-H Functionalization of the Adamantane Core

Direct functionalization of the C-H bonds of the adamantane skeleton is a powerful strategy for synthesizing derivatives that may not be accessible through other routes. mdpi.com The adamantane cage contains two types of C-H bonds: tertiary C-H bonds at the four bridgehead positions (1, 3, 5, and 7) and secondary C-H bonds at the six methylene (B1212753) bridge positions (2, 4, 6, 8, 9, and 10). wikipedia.org

Achieving selective C-H functionalization on a pre-functionalized adamantane, such as this compound or -dione, presents unique challenges. The presence of electron-withdrawing hydroxyl or carbonyl groups deactivates the adamantane nucleus, particularly towards electrophilic substitution reactions which often rely on the formation of cationic intermediates. mdpi.com

However, modern synthetic methods offer potential solutions. Radical-based functionalization reactions can often overcome the deactivating effects of substituents. rsc.org These methods typically involve a hydrogen atom transfer (HAT) step to generate an adamantyl radical, which can then be trapped by a suitable reagent. rsc.orgnih.gov Photocatalysis using systems like decatungstate has been shown to effect C-H functionalization on the adamantane core. rsc.org

Another advanced strategy is directed C-H functionalization. In this approach, a functional group already present on the molecule is used to direct a catalyst (often a transition metal like palladium) to a specific C-H bond. mdpi.comrsc.org For example, an amide group derived from 1-adamantanecarboxylic acid can direct the arylation of a nearby methylene C-H bond. rsc.org While specific applications of this strategy starting from this compound or its derivatives are not widely reported, the principle suggests that the hydroxyl or derived functional groups could potentially be used as directing groups to achieve site-selective C-H functionalization on the core.

Formation and Stability of Adamantane-2,6-diyl Dications

The study of carbocations, and particularly dications, within the rigid adamantane framework provides fundamental insights into charge stabilization and delocalization. Attempts to generate and observe adamantane-2,6-diyl dications under superacid conditions have revealed important stability requirements.

Experimental studies involving the ionization of 2,6-disubstituted adamantane-2,6-diols in superacid media showed that the resulting dications were only stable and observable when the substituents (R) were capable of stabilizing the positive charge. acs.orgresearchgate.net Stable dications were successfully generated with stabilizing groups such as phenyl and cyclopropyl. acs.orgresearchgate.net However, attempts to generate the parent, unsubstituted adamantane-2,6-diyl dication (where R = H) or the 2,6-dimethyl derivative were unsuccessful, indicating that the secondary and tertiary carbocations at these positions are not sufficiently stable without additional resonance or hyperconjugative support. acs.orgresearchgate.net

Computational studies using density functional theory (DFT) have provided further understanding of the relative stabilities of various isomeric adamantanediyl dications (C₁₀H₁₄²⁺). pnas.orgnih.gov These calculations have shown that several isomers, including the 2,6-dication, are minima on the potential energy surface. pnas.org However, the 1,3-adamantanediyl dication, with two tertiary carbocationic centers at the bridgehead positions, was calculated to be the most stable isomer. pnas.orgnih.gov The 2,6-adamantanediyl dication (1e) was found to be less stable than the 1,3- (1b) and 1,9- (1c) isomers. pnas.org

Table 2: Calculated Relative Stabilities of Adamantanediyl Dication (C₁₀H₁₄²⁺) Isomers

Isomer Structure Description Relative Energy (kcal/mol) Stability Ranking Reference(s)
1,3-Adamantanediyl dication (1b) Two tertiary carbocationic centers 0.0 Most Stable pnas.org
1,9-Adamantanediyl dication (1c) One tertiary, one secondary center +0.4 2 pnas.org
2,6-Adamantanediyl dication (1e) Two secondary carbocationic centers +3.3 3 pnas.org
2,8-Adamantanediyl dication (1d) Nonclassical dication +3.7 4 pnas.org
1,2-Adamantanediyl dication (1a) Not a minimum on potential energy surface - Least Stable pnas.org

Adamantane 2,6 Diol in Supramolecular Chemistry and Host Guest Systems

Design Principles for Adamantane-based Supramolecular Assemblies

The design of supramolecular assemblies using adamantane (B196018) derivatives is guided by several key principles. The primary driving force for complexation in aqueous media is the hydrophobic effect, where the lipophilic adamantane cage is expelled from the surrounding water molecules to reside within the hydrophobic cavity of a host molecule. nih.gov This interaction is highly favorable entropically.

The effectiveness of an adamantane guest is also dictated by size and shape complementarity with the host's cavity. nih.gov The adamantane cage has a volume of approximately 164 ų, making it an ideal fit for hosts like β-cyclodextrin and cucurbit mdpi.comuril. nih.gov

For adamantane-2,6-diol, the two hydroxyl groups introduce critical design elements:

Hydrogen Bonding: The -OH groups are potent hydrogen bond donors and acceptors. This allows this compound to act as a linker, directing the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.gov

Solubility: The hydrophilic hydroxyl groups can modify the solubility of the adamantane core, allowing for its use in a wider range of solvent systems.

Chirality: The (2S,6S) or (2R,6R) configuration of this compound can be used to introduce chirality into supramolecular systems, enabling enantioselective recognition or catalysis. nih.gov

Host-Guest Complexation with Macrocyclic Receptors

This compound and its derivatives are excellent guest molecules for a variety of macrocyclic hosts due to the strong, non-covalent interactions they can form. These interactions are the cornerstone of host-guest chemistry, enabling applications from drug delivery to the construction of molecular machines. nih.gov

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts known for forming exceptionally stable complexes with suitable guests. nih.gov They possess a hydrophobic cavity and two carbonyl-fringed portals that engage in strong ion-dipole interactions with cationic guests. nih.gov Cucurbit mdpi.comuril (CB mdpi.com), with its cavity volume of 279 ų, is a particularly effective host for adamantane derivatives. nih.gov

While specific binding data for this compound with cucurbiturils is not extensively reported, the interactions with closely related adamantane guests are among the strongest non-covalent binding events observed in water. The association constants (Kₐ) can reach extraordinarily high values, often in the range of 10¹⁰ to 10¹⁵ M⁻¹. nih.gov This remarkable affinity is driven by a combination of the hydrophobic effect and, for charged derivatives, powerful ion-dipole forces. nih.govnih.gov The tight encapsulation within the CB mdpi.com cavity can lead to significant increases in the thermal stability of the guest molecule. nih.gov

Table 1: Research Findings on Cucurbit mdpi.comuril-Adamantane Derivative Interactions Note: Data for adamantane derivatives are used as representative examples due to the lack of specific data for this compound.

Guest Molecule Host Association Constant (Kₐ) [M⁻¹] Key Driving Forces Ref.
Adamantane Ammonium (B1175870) CB mdpi.com ~10¹² - 10¹⁴ Hydrophobic Effect, Ion-Dipole nih.gov
Neutral Adamantane Derivatives CB mdpi.com ~10¹⁰ Hydrophobic Effect nih.gov

Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic inner cavity, making them effective hosts for hydrophobic guests in aqueous solutions. mdpi.comnih.gov β-Cyclodextrin (β-CD), composed of seven glucopyranose units, has a cavity size that is nearly a perfect match for the adamantane cage, leading to strong host-guest complex formation. nih.gov

The complexation is primarily driven by the hydrophobic effect, with van der Waals interactions between the guest and the interior surface of the CD cavity also contributing. The formation of inclusion complexes can significantly alter the physicochemical properties of the guest, such as increasing its aqueous solubility and stability. nih.gov Research on 2-adamantanol (B149831), a structurally related compound, shows that it forms inclusion complexes with β-CD, often with a complex stoichiometry where multiple guest molecules can be accommodated by a dimeric CD structure. mdpi.com The stoichiometry is typically confirmed using methods like Job's plot analysis in NMR spectroscopy. mdpi.com

Table 2: Research Findings on Cyclodextrin-Adamantane Derivative Complexation Note: Data for a closely related adamantane derivative is presented.

Guest Molecule Host Stoichiometry (Guest:Host) Method of Analysis Ref.
2-Adamantanol β-Cyclodextrin 3:2 X-ray Crystallography mdpi.com
Benzoic Acid (Model Guest) β-Cyclodextrin 1:1 1H NMR (Job's Plot) mdpi.com

Pillar[n]arenes are a newer class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at their para-positions. nih.govunime.it This arrangement creates a pillar-shaped, electron-rich cavity. nih.gov Unlike cucurbiturils and cyclodextrins, which are primarily used in aqueous media, many pillar[n]arenes are soluble in organic solvents, expanding the scope of host-guest chemistry. mdpi.comrsc.org

The complexation within pillar[n]arenes is driven by a combination of C-H···π interactions, electrostatic interactions, and size/shape complementarity. The cavity size can be tuned by changing the number of repeating units (n). Research has shown that larger hosts like per-ethylated pillar mdpi.comarene can efficiently complex bulky guests such as 3,5-dimethyl-1-adamantyl ammonium cations, demonstrating a clear size-fit effect where smaller pillar mdpi.comarenes and pillar unime.itarenes show much lower binding affinity for the same guest. rsc.org This highlights the tunability and specificity of pillar[n]arene-guest interactions.

Table 3: Research Findings on Pillar[n]arene-Adamantane Derivative Interactions Note: Data for a specific substituted adamantane derivative is presented.

Guest Molecule Host Molecule Key Finding Ref.
3,5-dimethyl-1-adamantyl ammonium Per-ethylated Pillar mdpi.comarene High binding affinity due to size-fit effect rsc.org
3,5-dimethyl-1-adamantyl ammonium Per-ethylated Pillar[5/6]arenes Much lower binding affinity rsc.org

Cyclodextrin-Adamantane-2,6-diol Complexation

Self-Assembly Processes and Nanostructure Formation

Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. This compound is an excellent candidate for designing self-assembling systems due to its rigid scaffold and the two hydroxyl groups capable of forming strong, directional hydrogen bonds. nih.govnih.gov

These hydroxyl groups can act as programmable recognition sites, guiding the molecules to assemble into specific supramolecular architectures. Depending on the molecular geometry and the interplay of intermolecular forces, this compound could potentially form various nanostructures:

Supramolecular Polymers: Linear chains held together by repeating hydrogen bonds between the diol units.

2D Sheets: Extended networks where molecules connect in a planar fashion, creating a two-dimensional lattice.

Porous Organic Frameworks: Three-dimensional structures with defined channels and pores, formed by the rigid and directional nature of the building block.

The self-assembly process can be influenced by factors such as solvent, temperature, and concentration, allowing for dynamic control over the formation and properties of the resulting nanostructures. While specific examples focusing solely on this compound are not widely documented, the principles of supramolecular chemistry strongly support its potential as a powerful building block in the bottom-up fabrication of novel nanomaterials. mdpi.com

Applications in Materials Science and Polymer Chemistry

Adamantane-2,6-diol as a Monomer and Building Block for Polymeric Materials

The introduction of the bulky adamantane (B196018) cage into a polymer backbone can significantly enhance properties such as thermal stability, glass transition temperature (Tg), and mechanical strength. google.com The two hydroxyl groups of this compound allow it to act as a difunctional monomer, enabling its incorporation into various polymer architectures.

Polycondensation is a common method for synthesizing polymers like polyesters and polyurethanes from difunctional monomers such as diols and diacids or diisocyanates. savemyexams.comacs.org While direct studies on the polycondensation of this compound are not extensively documented in the reviewed literature, the behavior of its isomer, 1,3-adamantanediol (B44800) (ADO), serves as an excellent proxy.

Researchers have successfully synthesized a series of adamantane-containing polyurethanes by reacting 1,3-adamantanediol with hexamethylene diisocyanate (HDI) and 1,4-butanediol (B3395766) (BDO). nih.govrsc.org The incorporation of the adamantane unit was found to disrupt the regular arrangement of polyurethane chains due to its significant steric hindrance. This disruption impeded crystallization and led to the formation of amorphous domains, which in turn influenced the material's thermal and mechanical properties. nih.gov These polyurethanes exhibited excellent shape memory effects, highlighting the role of the rigid adamantane structure in defining the permanent shape of the material. nih.govrsc.org

Similarly, polycarbonates with high thermal stability and flame-retardant properties have been synthesized using 1,3-adamantanediol. acs.org Given that this compound also possesses a rigid cage and two reactive hydroxyl groups, it is a strong candidate for creating high-performance polyesters, polyurethanes, and polycarbonates. The key difference lies in the positions of the hydroxyl groups (secondary carbons in 2,6-diol vs. tertiary carbons in 1,3-diol), which would influence the reactivity and the stereochemical conformation of the resulting polymer chain.

Table 1: Representative Polyurethanes Synthesized from 1,3-Adamantanediol (ADO) Data sourced from studies on 1,3-adamantanediol as a proxy for this compound's potential.

Sample IDADO/HDI Molar RatioMn ( g/mol )PDIKey FindingReference
ABPU0052,9002.07Polyurethane without adamantane unit. nih.gov
ABPU800.0858,8002.42Introduction of ADO disrupts chain arrangement. nih.gov
ABPU1000.1042,8002.15Exhibits excellent shape memory properties. nih.gov

Note: Mn is the number-average molecular weight; PDI is the polydispersity index.

Ring-opening polymerization (ROP) is another important polymerization technique. While there is no direct literature on ROP of monomers derived from this compound, research on other adamantane-containing cyclic monomers demonstrates the utility of the adamantane cage in this context. For example, a novel five-membered cyclic thiocarbonate bearing a 1,2-adamantanediol moiety has been synthesized and successfully polymerized via cationic ring-opening polymerization to yield a polythiocarbonate with high thermal stability (5% weight loss temperature of 338 °C).

In a different approach, researchers synthesized networked and linear polyurethanes from diol and triol monomers with a rigid adamantane-like core derived from naturally occurring myo-inositol. researchgate.net The resulting linear polyurethanes displayed high glass transition temperatures ranging from 105 to 177 °C, a direct consequence of the rigid adamantane-like structure in the polymer backbone. researchgate.net These examples suggest that this compound could be a precursor for novel cyclic monomers suitable for ROP, leading to polymers with unique properties conferred by the 2,6-substitution pattern.

Polycondensation Reactions Involving this compound

Crystal Engineering with this compound Functionalized Molecules

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The adamantane cage is an excellent scaffold for this purpose due to its rigidity and well-defined three-dimensional geometry.

This compound is a chiral molecule. yale.edu The introduction of substituents at the C2 and C6 positions creates stereogenic centers, making the molecule non-superimposable on its mirror image. yale.edu This inherent chirality is a valuable feature for a molecular building block (MBB), as it can be used to direct the formation of specific, non-centrosymmetric crystalline assemblies, which are essential for materials with properties like second-harmonic generation.

Studies on analogous adamantane diols confirm their utility as MBBs. For instance, adamantane-1,2-diol, which is also chiral, has been shown to form discrete layers in the solid state, propagated by a network of hydrogen bonds. iucr.org Adamantane-based catechols have been synthesized and used to create hydrogen-bonded helical chains, layered structures, and one-dimensional polymers through co-crystallization with other molecules. researchgate.net These findings strongly support the potential of this compound and its derivatives as versatile building blocks for constructing complex supramolecular architectures.

The assembly of molecular building blocks into predictable crystalline architectures is governed by non-covalent interactions, such as hydrogen bonding and van der Waals forces. acs.org The hydroxyl groups of this compound are capable of forming strong and directional hydrogen bonds, which can be used to guide the self-assembly process.

The crystal structure of adamantane-1,2-diol reveals the presence of both intramolecular and intermolecular O—H···O hydrogen bonds, which organize the molecules into a two-dimensional scaffold. iucr.org In more complex systems, such as cocrystals of adamantane-based carboxylic acids with bipyridines, the interplay between hydrogen bonding and π-stacking directs the formation of robust, sheet-like assemblies. acs.org It is highly probable that this compound would engage in similar hydrogen-bonding patterns, forming tapes, sheets, or more complex 3D networks, both in its pure crystalline form and in cocrystals with other functional molecules. google.com

Molecular Building Blocks for Designed Crystalline Structures

Development of Advanced Functional Materials

The unique properties of the adamantane cage have been leveraged to create a variety of advanced functional materials, including low-dielectric-constant resins, photoresists, and shape-memory polymers. nih.govntu.edu.twupc.edu

Research has demonstrated that incorporating 1,3-adamantanediol into a photocurable polyurethane acrylate (B77674) (PUA) resin can significantly lower its dielectric constant (Dk). ntu.edu.tw The bulky, symmetric adamantane structure increases the free volume within the polymer matrix, which in turn reduces the Dk. A PUA resin containing 1,3-adamantanediol achieved a Dk of 2.26 at 10 GHz, a substantial improvement over standard materials like FR-4 (Dk ≈ 4). ntu.edu.tw Other research has produced polymers from adamantane-diol and benzocyclobutene monomers with Dk values as low as 2.58 and high thermal stability (5% weight loss temperature of 478 °C). rsc.orgrsc.org

Furthermore, adamantane derivatives are key components in photoresist formulations used in the microelectronics industry for manufacturing semiconductors. acs.orgpsu.edu Polymers containing adamantyl esters are valued for their acid responsiveness, resistance to dry etching, and transparency to UV light. google.com Patents describe photosensitive materials for photoresists containing polymers derived from 3-hydroxy-1-adamantyl (meth)acrylate. google.com Given that adamantane-2,6-dione (B47856), the precursor to this compound, is recognized as a valuable intermediate for high-performance polymers, it follows that the diol itself is a prime candidate for developing next-generation functional materials with enhanced thermal and dielectric properties.

Table 2: Properties of Functional Materials Based on Adamantane Diols Data primarily from studies on 1,3-adamantanediol, illustrating the potential for this compound.

Material TypeAdamantane MonomerKey PropertyValueApplicationReference
Photocurable Resin1,3-AdamantanediolLow Dielectric Constant (Dk)2.26 @ 10 GHz3D Printing for 5G Electronics ntu.edu.tw
Thermoset PolymerAdamantanediol-BCBLow Dielectric Constant (Dk)2.58 @ 10 GHzMicroelectronics rsc.orgrsc.org
Thermoset PolymerAdamantanediol-BCBHigh Thermal Stability (Td5%)478 °CMicroelectronics rsc.orgrsc.org
Shape Memory Polymer1,3-AdamantanediolShape Fixation Rate>98%Smart Materials rsc.org
Photoresist1,3-AdamantanediolEtching ResistanceHighSemiconductor Manufacturing acs.org

Catalysis and Mechanistic Investigations Involving Adamantane 2,6 Diol

Adamantane-based Ligands in Asymmetric Catalysis

The adamantyl group is frequently incorporated into ligand design for metal and organocatalysis due to its significant, non-flexible steric bulk. uq.edu.au This bulk can influence the stereochemical outcome of a reaction, promoting selectivity and enhancing yields. uq.edu.au While adamantane (B196018) itself is achiral, introducing substituents at specific positions, such as the C2 and C6 carbons, can create a chiral molecule like adamantane-2,6-diol. yale.eduyale.edu Such chiral adamantane derivatives are valuable as building blocks for enantiomerically pure ligands used in asymmetric synthesis.

The synthesis of axially chiral (–)-(R)-adamantane-2,6-diol with high enantiomeric purity has been achieved through the asymmetric reduction of a corresponding keto ester, catalyzed by pig liver alcohol dehydrogenase (PLADH). acs.org The creation of enantiomerically pure diols is a critical step, as they serve as precursors for chiral ligands. For instance, the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a useful chiral building block, has been accomplished from N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols, which are structurally related to this compound. researchgate.net

Adamantane-derived ligands have been successfully employed in a variety of asymmetric reactions. Examples include phosphine (B1218219) ligands, such as di(1-adamantyl)phosphines, which are effective in palladium-catalyzed Suzuki couplings. uq.edu.au N-heterocyclic carbene (NHC) ligands featuring adamantyl groups have also been developed for catalysis. uq.edu.au More directly related to diol structures, a C2-symmetric 2,2′-bipyridine-α,α′-1-adamantyl-diol ligand has been synthesized and used in bulky iron complexes for asymmetric catalysis, demonstrating the utility of the adamantyl-diol framework. acs.org

The performance of these ligands can, however, be highly dependent on the specific reaction. In some cases, the extreme bulk of the adamantyl group can negatively impact catalytic activity or selectivity compared to slightly less bulky groups like cyclohexyl, suggesting a delicate balance between steric influence and substrate accessibility is required for optimal catalyst design. uq.edu.au

Table 1: Examples of Adamantane-Based Ligands in Catalysis
Ligand TypeExample Ligand/SystemApplicationReference
Phosphinedi(1-adamantyl)phosphine ligands (e.g., cataCXium® A)Pd-catalyzed Suzuki and Hiyama couplings uq.edu.au
Phosphinitedi(1-adamantyl)phosphinite ligandCarbonylation of aryl bromides uq.edu.au
Bipyridine-diolC2-Symmetric 2,2′-Bipyridine-α,α′-1-adamantyl-diolAsymmetric reactions with iron complexes acs.org
Josiphos-typeAdamantyl-containing Josiphos ligandAsymmetric hydrogenation uq.edu.au
N-Heterocyclic Carbene (NHC)Di(1-adamantyl) NHCGeneral catalysis uq.edu.au

Catalytic Oxidation Pathways Relevant to this compound Synthesis

The synthesis of this compound typically proceeds via the oxidation of adamantane to form adamantane-2,6-dione (B47856), followed by the reduction of the ketone groups. The initial oxidation step is crucial and challenging, as it requires selectively functionalizing the secondary (C2, C6) C-H bonds over the more numerous and electronically richer tertiary (C1, C3, C5, C7) C-H bonds.

Various catalytic systems have been explored for the oxidation of adamantane. These reactions often produce a mixture of products, including 1-adamantanol (B105290) (from tertiary C-H oxidation) and 2-adamantanol (B149831) and 2-adamantanone (B1666556) (from secondary C-H oxidation). mdpi.com The ratio of these products is highly dependent on the catalyst, oxidant, and reaction conditions.

Manganese and iron complexes with aminopyridine ligands have shown high efficiency in the oxidation of alkanes with hydrogen peroxide (H₂O₂). mdpi.com For example, certain manganese complexes can achieve high 3°/2° selectivities of 40–49 in adamantane oxidation, indicating a strong preference for the tertiary position, which is typical for metal-mediated oxidation mechanisms. mdpi.com In contrast, other systems can be tuned to favor the secondary position. The oxidation of adamantane with CrO₃ in a mixture of acetic acid and acetic anhydride (B1165640) selectively produces ketones from the secondary C-H bonds. researchgate.net

One-stage catalytic oxidation of adamantane to produce poly-oxygenated derivatives, including diols, has been investigated using a copper dichloride complex with dimethylglyoxime (B607122) as a catalyst and hydrogen peroxide as the oxidant in a water-acetonitrile solution. mdpi.com The depth of oxidation and product distribution, including the formation of diols like 1,3-adamantanediol (B44800) and other isomers, were found to be dependent on the ratio of the solvent components and the method of adding the oxidant. mdpi.com

Table 2: Selected Catalytic Systems for Adamantane Oxidation
Catalyst SystemOxidantKey Products3°/2° Selectivity RatioReference
Mn-aminopyridine complexesH₂O₂1-Adamantanol, 2-Adamantanol, 2-Adamantanone40–49 mdpi.com
Ni complexes (e.g., [Ni(L)Cl₂])m-CPBA1-Adamantanol, 2-Adamantanol, 2-Adamantanone4.4–6.9 nih.gov
Iron porphyrin complexIodosylbenzene1-Adamantanol, 2-AdamantanolHigh 3° preference rsc.org
Fe(ClO₄)₂ / NMe2PDPH₂O₂ / Acetic Acid1-Adamantanol, 2-Adamantanol, 2-Adamantanone25.4–38.8 mdpi.com
Cu₂Cl₄·2DMGH₂O₂1-Adamantanol, 2-Adamantanol, 2-Adamantanone, Diols2.3 (non-selective) mdpi.com
Diprotonated Ferrate (H₂FeO₄)-1-Adamantanol, 2-Adamantanol10.1 (experimental) acs.org

Note: The 3°/2° ratio is the ratio of products from tertiary C-H oxidation to products from secondary C-H oxidation, often normalized for the number of available C-H bonds.

Studies on Reaction Mechanisms in Adamantane Chemistry

The oxidation of adamantane serves as a fundamental model for studying the mechanisms of C-H bond activation due to its distinct tertiary and secondary C-H bonds. rsc.orgmdpi.com The regioselectivity of the oxidation, expressed as the 3°/2° product ratio, is a powerful diagnostic tool to differentiate between reaction pathways. rsc.orgmdpi.com

A high 3°/2° selectivity ratio (e.g., >10) is generally indicative of a metal-centered oxidation mechanism. mdpi.comrsc.org In this pathway, a high-valent metal-oxo species is often proposed as the active oxidant. The reaction is thought to proceed via a "rebound" mechanism, where the metal-oxo species abstracts a hydrogen atom from the adamantane substrate to form an alkyl radical and a metal-hydroxyl intermediate, which then rapidly recombine ("rebound") to form the alcohol product. mdpi.comacs.org The short lifetime of the alkyl radical in this scenario prevents side reactions and preserves stereochemical information. rsc.org Theoretical studies using density functional theory (DFT) on the hydroxylation of adamantane by diprotonated ferrate support a two-step mechanism involving C-H bond cleavage via hydrogen-atom abstraction as the rate-determining step, followed by a low-energy rebound step. acs.org

Conversely, a low 3°/2° selectivity ratio (e.g., ~1-5) often points to a process involving "free" radicals, such as hydroxyl radicals (•OH). nih.gov These highly reactive species are less selective and attack the C-H bonds more indiscriminately. nih.gov For example, oxidations known to involve hydroxyl radicals exhibit 3°/2° ratios for adamantane between 0.4 and 1.3. nih.gov

Mechanistic studies on Ni-catalyzed oxidations with m-CPBA have provided evidence for a free-radical chain mechanism. nih.gov These investigations suggest that the role of the nickel complex is not to directly cleave the C-H bond, but rather to catalyze the decomposition of the m-CPBA oxidant to generate an aroyloxy radical. This radical then abstracts a hydrogen atom from adamantane, initiating a radical chain reaction where the regioselectivity is not controlled by the metal complex. nih.gov Similarly, Gif-type systems using iron catalysts show a remarkable and unusual preference for oxidizing secondary C-H bonds over tertiary ones, a phenomenon that has been extensively studied and is proposed to involve high-valent iron-oxo or iron-carbon bonded intermediates. pnas.org

These mechanistic insights are crucial for the rational design of catalysts that can selectively target specific C-H bonds, which is essential for the controlled synthesis of specific adamantane derivatives like this compound.

Q & A

Q. Methodological Recommendations :

  • Use inert atmospheres to minimize byproduct formation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify via recrystallization in ethanol/chloroform mixtures to isolate high-purity crystals (>90%) .

Table 1 : Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Sulfuric Acid Oxidation65–75>8570°C, 12h, N₂ atmosphere
Bromomethyl Ketone Route80–91>95Room temperature, DMF solvent

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Advanced Research Question
X-ray crystallography provides definitive structural elucidation, particularly for intermolecular interactions. For instance, adamantane diol derivatives exhibit C–H⋯O hydrogen bonds and π–π stacking (3.65 Å spacing) in their crystal lattices, stabilizing the supramolecular architecture . Pair this with 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional group placement. For example, 1H^1H-NMR peaks at δ 1.5–2.0 ppm correspond to adamantane protons, while hydroxyl groups appear as broad singlets near δ 3.5–4.0 ppm .

Q. Methodological Workflow :

Grow single crystals via slow evaporation in ethanol/chloroform.

Collect crystallographic data (e.g., CCDC deposition).

Validate NMR assignments using 2D techniques (COSY, HSQC).

What safety protocols are critical when handling this compound in the lab?

Basic Research Question
this compound requires stringent safety measures due to potential respiratory and dermal hazards:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and EN 143-certified respirators for dust control .
  • Ventilation : Use fume hoods to prevent inhalation of particulates.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can chiral chromatography and computational modeling characterize enantiomeric forms of this compound?

Advanced Research Question
The chirality of 2,6-adamantanediol enantiomers can be determined via chiral HPLC with cellulose-based columns, as demonstrated by Gerlach (1985) . Computational methods (e.g., density functional theory at B3LYP/6-31G) predict enantiomer stability and optical rotation. Molecular docking (AutoDock Vina) further assesses enantiomer-specific bioactivity, such as binding affinity to enzymes like SIRT1 .

Q. Methodological Steps :

Separate enantiomers using chiral stationary phases.

Validate configurations via circular dichroism (CD) spectroscopy.

Simulate docking poses with a root-mean-square deviation (RMSD) threshold of <2.0 Å.

What strategies optimize the synthesis of functionalized this compound derivatives?

Basic Research Question
Functionalization at the 2,6-positions often involves nucleophilic substitution or coupling reactions. For example:

  • Thiazol-imine Derivatives : React adamantane diol with 4-chlorophenyl isothiocyanate in THF under reflux (yield: 75–85%) .
  • Esterification : Use 1-adamantyl bromomethyl ketone and carboxylic acids in DMF with K₂CO₃ (room temperature, 24h) .

Q. Key Considerations :

  • Steric hindrance from the adamantane cage may slow reaction kinetics.
  • Activate hydroxyl groups with tosyl chloride for better leaving-group ability.

How do intermolecular interactions influence the physicochemical properties of this compound?

Advanced Research Question
Hydrogen bonding (C–H⋯O) and π–π interactions govern solubility and thermal stability. For example:

  • Solubility : Low in polar solvents (water) due to hydrophobic adamantane core.
  • Thermal Stability : Decomposition above 300°C, attributed to robust hydrogen-bonded networks .

Q. Experimental Validation :

  • Thermogravimetric analysis (TGA) to assess decomposition profiles.
  • Solubility tests in DMSO, ethanol, and hexane.

How should researchers address contradictions in published data on this compound bioactivity?

Advanced Research Question
Discrepancies in bioactivity data (e.g., antibacterial vs. antifungal efficacy) may arise from assay variability or impurity levels. Mitigation strategies include:

  • Reproducibility Checks : Replicate experiments under identical conditions.
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) .
  • Meta-Analysis : Cross-reference results with independent studies (e.g., Kadi et al., 2007 vs. Gerlach, 1985) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.